molecular formula C15H21BrN2O2 B5109262 2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE

2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE

Cat. No.: B5109262
M. Wt: 341.24 g/mol
InChI Key: NEHKZBZWMDIKKC-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound characterized by the presence of a bromophenoxy group and an ethylpiperazino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromophenol is then reacted with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, to form 2-(4-bromophenoxy)-1-chloropropane.

    Substitution Reaction: The final step involves the substitution of the chlorine atom with the ethylpiperazine group. This is achieved by reacting 2-(4-bromophenoxy)-1-chloropropane with 1-ethylpiperazine under basic conditions, typically using a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group is known to enhance binding affinity to certain receptors, while the ethylpiperazino group modulates the compound’s pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: Similar structure but with a chlorine atom instead of bromine.

    2-(4-FLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: Contains a fluorine atom instead of bromine.

    2-(4-METHOXYPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: Features a methoxy group instead of bromine.

Uniqueness

2-(4-BROMOPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-6-4-13(16)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHKZBZWMDIKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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